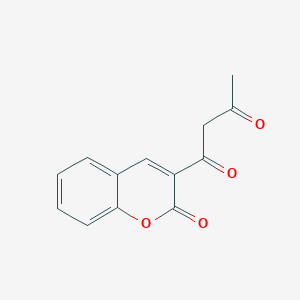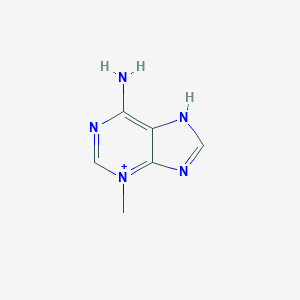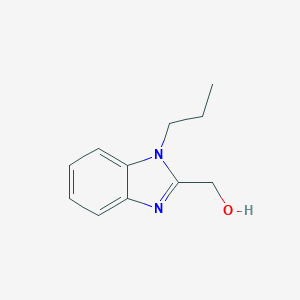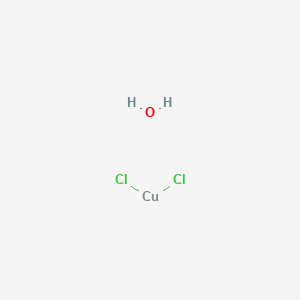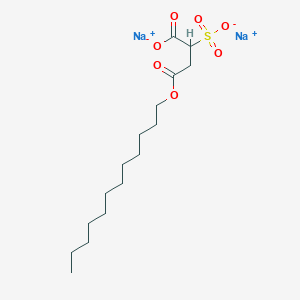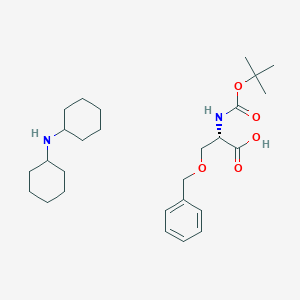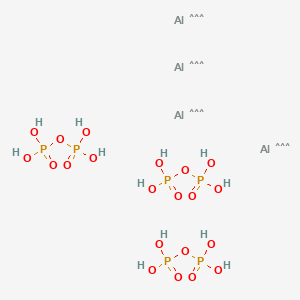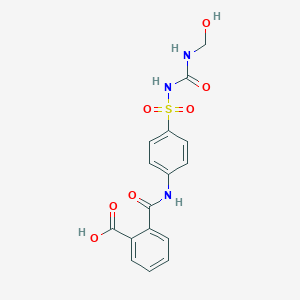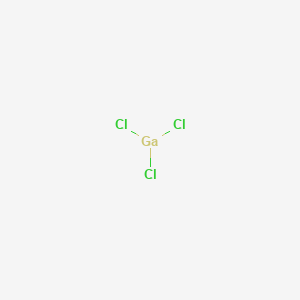
3-Phenyl-3-butenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3-butenenitrile, also known as PBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile molecule that can be synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
3-Phenyl-3-butenenitrile exerts its effects through different mechanisms depending on the application. In neuroscience, 3-Phenyl-3-butenenitrile acts as an antioxidant and protects against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. In cancer research, 3-Phenyl-3-butenenitrile inhibits tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis. In antioxidant research, 3-Phenyl-3-butenenitrile scavenges free radicals and protects against oxidative damage by inhibiting lipid peroxidation and enhancing antioxidant enzyme activity.
Biochemical and Physiological Effects:
3-Phenyl-3-butenenitrile has been shown to have various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. 3-Phenyl-3-butenenitrile scavenges free radicals and protects against oxidative damage, inhibits the production of pro-inflammatory cytokines, and protects against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
3-Phenyl-3-butenenitrile has several advantages for lab experiments such as its versatility, stability, and low toxicity. 3-Phenyl-3-butenenitrile can be synthesized using different methods and is stable under different conditions. However, 3-Phenyl-3-butenenitrile also has some limitations such as its poor solubility in water and its potential to interfere with certain assays.
Zukünftige Richtungen
There are several future directions for research on 3-Phenyl-3-butenenitrile such as exploring its potential applications in different fields, optimizing its synthesis methods, and investigating its mechanism of action in more detail. 3-Phenyl-3-butenenitrile has shown promise in various fields such as neuroscience, cancer research, and antioxidant research, and further studies could lead to the development of new therapies and treatments. Additionally, optimizing the synthesis methods of 3-Phenyl-3-butenenitrile could lead to more efficient and cost-effective production. Finally, investigating the mechanism of action of 3-Phenyl-3-butenenitrile in more detail could lead to a better understanding of its effects and potential applications.
Synthesemethoden
3-Phenyl-3-butenenitrile can be synthesized using different methods such as the reaction of benzaldehyde with malononitrile or the reaction of 3-buten-2-one with benzylamine. The reaction of benzaldehyde with malononitrile involves the condensation of the two compounds in the presence of a base such as sodium methoxide. The reaction of 3-buten-2-one with benzylamine, on the other hand, involves the condensation of the two compounds in the presence of a catalyst such as p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3-butenenitrile has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and antioxidant research. In neuroscience, 3-Phenyl-3-butenenitrile has been shown to protect against oxidative stress and neurodegeneration. In cancer research, 3-Phenyl-3-butenenitrile has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In antioxidant research, 3-Phenyl-3-butenenitrile has been shown to scavenge free radicals and protect against oxidative damage.
Eigenschaften
CAS-Nummer |
14908-85-1 |
|---|---|
Produktname |
3-Phenyl-3-butenenitrile |
Molekularformel |
C10H9N |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
3-phenylbut-3-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6H,1,7H2 |
InChI-Schlüssel |
QMFVYCZFUFUWDG-UHFFFAOYSA-N |
SMILES |
C=C(CC#N)C1=CC=CC=C1 |
Kanonische SMILES |
C=C(CC#N)C1=CC=CC=C1 |
Synonyme |
3-Phenyl-3-butenenitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



